2-(Phenylsulfonyl)benzaldehyde
Overview
Description
2-(Phenylsulfonyl)benzaldehyde is a chemical compound with the molecular formula C13H10O3S . It has a molecular weight of 246.29 . The compound is typically stored in a refrigerator and is a solid at room temperature .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves a two-step, one-pot reduction/cross-coupling procedure . Another method involves a regioselective synthesis through a classical sulfonamidation reaction .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H10O3S/c14-10-11-6-4-5-9-13(11)17(15,16)12-7-2-1-3-8-12/h1-10H . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can participate in cycloaddition reactions of 2-sulfonyl dienes with some alkenes .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 246.29 . The compound is typically stored in a refrigerator .Scientific Research Applications
Synthesis of Biologically Active Intermediates
2-((4-substituted phenyl) amino) benzaldehyde, a derivative of 2-(Phenylsulfonyl)benzaldehyde, plays a crucial role as an intermediate in the synthesis of anticancer drugs. A study by Duan et al. (2017) developed a rapid and efficient synthetic method for this compound, highlighting its significance in pharmaceutical research (Duan et al., 2017).
Catalytic Activities in Organic Synthesis
The catalytic properties of derivatives of this compound have been explored in various studies. For instance, Carreño et al. (1993) reported the use of β-hydroxysulfoxides, derivatives of this compound, as chiral catalysts in the enantioselective addition of diethylzinc to benzaldehyde (Carreño et al., 1993). Additionally, Sio et al. (2010) highlighted the value of 2-methylsulfinyl benzaldehyde, another derivative, in synthesizing imino- and amino-sulfoxides for catalytic applications (Sio et al., 2010).
Applications in Material Sciences
The study by Jash et al. (2018) demonstrated the embedding of precursors of benzaldehyde, derived from this compound, in poly(lactic acid) fibers for applications in food preservation due to their antimicrobial properties (Jash et al., 2018).
Biotechnological Production
Pugh et al. (2015) explored the biosynthesis of benzaldehyde, a product of this compound, directly from glucose using engineered Escherichia coli, indicating its potential in renewable chemical production (Pugh et al., 2015).
Enhancing Oxidative Properties in Catalysis
Sharma et al. (2012) found that the treatment of mesoporous Ti-SBA-15 with chlorosulfonic acid, related to the chemistry of this compound, significantly improved its oxidative properties, beneficial for various industrial applications (Sharma et al., 2012).
Environmental Applications
Research by Iraqui et al. (2020) involved using NiFe2O4 nanoparticles, linked to this compound chemistry, as a catalyst for the selective oxidation of benzyl alcohol to benzaldehyde, demonstrating an environmentally friendly approach in chemical processes (Iraqui et al., 2020).
Safety and Hazards
The safety information for 2-(Phenylsulfonyl)benzaldehyde indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, and using personal protective equipment .
Mechanism of Action
Mode of Action
It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions involve the interaction of the compound with its targets, leading to changes in the molecular structure .
Biochemical Pathways
It’s known that benzylic compounds can participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
The reactions it undergoes, such as free radical bromination, nucleophilic substitution, and oxidation, can lead to changes in the molecular structure, potentially affecting cellular processes .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence its reactivity and stability .
Biochemical Analysis
Biochemical Properties
It is known that benzaldehydes, a class of compounds to which 2-(Phenylsulfonyl)benzaldehyde belongs, can participate in various biochemical reactions . They can undergo redox reactions, nucleophilic substitutions, and oxidations
Cellular Effects
Certain benzaldehydes have been shown to disrupt cellular antioxidation systems, which can inhibit microbial growth
Molecular Mechanism
Benzaldehydes can participate in free radical reactions, nucleophilic substitutions, and oxidations . These reactions can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
Metabolic Pathways
Benzoic acids, which include compounds similar to this compound, are known to be involved in various metabolic pathways, including the shikimate and phenylpropanoid pathways .
Properties
IUPAC Name |
2-(benzenesulfonyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3S/c14-10-11-6-4-5-9-13(11)17(15,16)12-7-2-1-3-8-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKMIEALBOKDCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348820 | |
Record name | 2-(phenylsulfonyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126076-76-4 | |
Record name | 2-(phenylsulfonyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 126076-76-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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